molecular formula CHClN4 B3053651 5-Chloro-2H-tetrazole CAS No. 55011-47-7

5-Chloro-2H-tetrazole

Cat. No.: B3053651
CAS No.: 55011-47-7
M. Wt: 104.5 g/mol
InChI Key: AKTHZWMYNACDDW-UHFFFAOYSA-N
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Description

5-Chloro-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a chlorine atom at the 5-position of the tetrazole ring gives this compound its distinctive properties. This compound is of significant interest in various fields, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2H-tetrazole can be achieved through several methods. One common approach involves the reaction of sodium azide with 5-chloronitriles in the presence of a catalyst such as zinc chloride. This reaction typically takes place in an organic solvent like dimethylformamide (DMF) under mild conditions . Another method involves the use of triethyl orthoformate and sodium azide, which can produce tetrazole derivatives in good yields .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective methods. One such method includes the use of microwave-assisted synthesis, which allows for the rapid conversion of nitriles to tetrazoles under controlled conditions . This method is advantageous due to its efficiency and reduced reaction times.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHClN4/c2-1-3-5-6-4-1/h(H,3,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTHZWMYNACDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597414
Record name 5-Chloro-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55011-47-7
Record name 5-Chloro-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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